molecular formula C11H24O4Si B13660138 Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate

Cat. No.: B13660138
M. Wt: 248.39 g/mol
InChI Key: DCLHQXCUVDZBNE-UHFFFAOYSA-N
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Description

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate: is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups due to the stability provided by the TBDMS group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate typically involves the protection of the hydroxyl group in 2-hydroxybutanoate using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole as an intermediate, which then reacts with the hydroxyl group to form the protected compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may employ continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The TBDMS group can be selectively removed under acidic conditions or by using fluoride ions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).

    Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Major Products:

Scientific Research Applications

Chemistry: Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is widely used in organic synthesis for the protection of hydroxyl groups. This allows for selective reactions to occur at other functional groups without interference from the hydroxyl group .

Biology and Medicine: In biological research, this compound can be used to study metabolic pathways involving hydroxylated intermediates. It is also used in the synthesis of complex molecules that may have pharmaceutical applications .

Industry: In the chemical industry, the compound is used in the production of fine chemicals and intermediates. Its stability and ease of removal make it a valuable tool in multi-step synthesis processes .

Mechanism of Action

The primary mechanism of action for Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate involves the protection of the hydroxyl group. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. The stability of the silyl ether is due to the steric hindrance provided by the tert-butyl group and the electronic effects of the dimethylsilyl group .

Comparison with Similar Compounds

  • Methyl 4-((trimethylsilyl)oxy)-2-hydroxybutanoate
  • Methyl 4-((triisopropylsilyl)oxy)-2-hydroxybutanoate
  • Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-hydroxybutanoate

Uniqueness: Methyl 4-((tert-butyldimethylsilyl)oxy)-2-hydroxybutanoate is unique due to the balance it offers between steric hindrance and ease of removal. The tert-butyl group provides significant steric protection, while the dimethylsilyl group allows for relatively straightforward deprotection under mild conditions. This makes it more versatile compared to other silyl-protected compounds .

Properties

IUPAC Name

methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-8-7-9(12)10(13)14-4/h9,12H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLHQXCUVDZBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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